molecular formula C21H13N3O5 B4015467 5-(1,3-benzodioxol-5-yl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione

5-(1,3-benzodioxol-5-yl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione

Cat. No. B4015467
M. Wt: 387.3 g/mol
InChI Key: JPDCKSGOTOGAHQ-UHFFFAOYSA-N
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Description

The compound belongs to a class of complex organic structures that exhibit interesting chemical and physical properties, making them subjects of extensive research due to their potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

Research indicates the development of catalyst-free, one-pot synthesis methods for similar complex organic compounds, emphasizing efficiency, eco-friendliness, and high yield. For instance, Brahmachari and Nayek (2017) described a simple and highly efficient one-pot synthesis of functionally diverse pharmaceutically interesting compounds under mild conditions without the need for catalysts or column chromatographic purification, highlighting the eco-friendly nature and easy product isolation of this method (Brahmachari & Nayek, 2017).

Molecular Structure Analysis

Studies often utilize NMR, FT-IR, and X-ray crystallography for structural characterization of similar compounds. For example, Barakat et al. (2015) reported the synthesis and structural characterization of a pyrimidine derivative, providing insights into its molecular structure through comprehensive spectral analysis and X-ray crystallography (Barakat et al., 2015).

Chemical Reactions and Properties

Research highlights the reactivity of these compounds in various chemical reactions, leading to the synthesis of diverse derivatives with potential biological activities. For example, Hassan (2006) explored the regioselective synthesis of pyrido[2,3-d]pyrimidine derivatives, illustrating the versatility of these compounds in chemical synthesis (Hassan, 2006).

Scientific Research Applications

Catalyst-Free Synthesis

A study by Brahmachari and Nayek (2017) demonstrated a catalyst-free, efficient one-pot synthesis of pharmaceutically interesting derivatives of the compound under mild conditions, highlighting its relevance in pharmaceutical research due to its eco-friendly and high-yield approach (Brahmachari & Nayek, 2017).

Synthesis of Derivatives

Research by Tolkunov et al. (2013) explored the acylation of related pyrimidine triones, leading to various derivatives that could have implications in the development of novel therapeutic agents (Tolkunov et al., 2013).

Heterocyclic Compound Synthesis

Sudhan, Ghashang, and Mansoor (2016) reported on the efficient synthesis of indeno fused pyrido[2,3-d]pyrimidine derivatives using β-cyclodextrin-propyl sulfonic acid, emphasizing the method's high yield and short reaction time, which could be beneficial for developing new pharmaceuticals (Sudhan et al., 2016).

Antitumor and Antibacterial Agents

A study by Hafez, Alsalamah, and El-Gazzar (2017) synthesized novel thieno[3,2-d]pyrimidine derivatives with significant antitumor and antibacterial activities, demonstrating the compound's potential in medicinal chemistry for developing new treatments (Hafez et al., 2017).

Eco-Friendly Catalysis

Dehghanpour, Mosslemin, and Mohebat (2018) developed a method for synthesizing 5-aryl-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione using graphene oxide as a carbocatalyst. This approach highlights the role of eco-friendly catalysts in facilitating efficient and green chemical syntheses (Dehghanpour et al., 2018).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O5/c25-18-11-4-2-1-3-10(11)17-15(18)14(9-5-6-12-13(7-9)29-8-28-12)16-19(22-17)23-21(27)24-20(16)26/h1-7,14H,8H2,(H3,22,23,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDCKSGOTOGAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C4=C(C5=CC=CC=C5C4=O)NC6=C3C(=O)NC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-benzodioxol-5-yl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-(1,3-benzodioxol-5-yl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione
Reactant of Route 2
5-(1,3-benzodioxol-5-yl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione
Reactant of Route 3
5-(1,3-benzodioxol-5-yl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione
Reactant of Route 4
5-(1,3-benzodioxol-5-yl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione
Reactant of Route 5
5-(1,3-benzodioxol-5-yl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione
Reactant of Route 6
5-(1,3-benzodioxol-5-yl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione

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